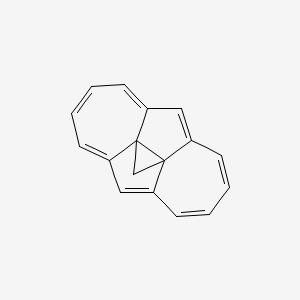
10b,10c-Methanoazuleno(2,1,8-ija)azulene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10b,10c-Methanoazuleno(2,1,8-ija)azulene is a complex organic compound with the molecular formula C₁₇H₁₂ and a molecular weight of 216.2772 . This compound is characterized by its unique structure, which includes multiple aromatic rings and a methano bridge, making it an interesting subject for chemical research and applications.
Vorbereitungsmethoden
The synthesis of 10b,10c-Methanoazuleno(2,1,8-ija)azulene typically involves a multi-step process. One common method includes a four-fold aldol condensation between aromatic dialdehydes and tetrahydropentalene-2,5-(1H,3H)-dione . This reaction is carried out under specific conditions to ensure the formation of the desired azulene derivatives. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
10b,10c-Methanoazuleno(2,1,8-ija)azulene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents, resulting in the formation of reduced azulene derivatives.
Substitution: Substitution reactions, such as halogenation or nitration, can be carried out under specific conditions to introduce different functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
10b,10c-Methanoazuleno(2,1,8-ija)azulene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying aromaticity and electronic properties.
Biology: Research into its potential biological activities, such as antimicrobial or anticancer properties, is ongoing.
Medicine: Its unique structure makes it a candidate for drug development and pharmaceutical research.
Industry: It is used in the development of organic semiconductors and materials for electronic devices.
Wirkmechanismus
The mechanism of action of 10b,10c-Methanoazuleno(2,1,8-ija)azulene involves its interaction with molecular targets and pathways within cells. Its aromatic structure allows it to participate in π-π interactions and other non-covalent interactions with biological molecules. These interactions can influence various cellular processes, depending on the specific functional groups present on the molecule.
Vergleich Mit ähnlichen Verbindungen
10b,10c-Methanoazuleno(2,1,8-ija)azulene can be compared with other similar compounds, such as azulene, pentalene, and heptalene . These compounds share some structural similarities but differ in their electronic properties and reactivity. The unique methano bridge in this compound distinguishes it from these other compounds, providing it with distinct chemical and physical properties.
Conclusion
This compound is a fascinating compound with a wide range of applications in scientific research and industry. Its unique structure and reactivity make it an important subject for further study and development.
Eigenschaften
CAS-Nummer |
38801-41-1 |
|---|---|
Molekularformel |
C17H12 |
Molekulargewicht |
216.28 g/mol |
IUPAC-Name |
pentacyclo[11.3.1.06,16.08,14.014,16]heptadeca-1(17),2,4,6,8,10,12-heptaene |
InChI |
InChI=1S/C17H12/c1-2-6-13-10-15-8-4-3-7-14-9-12(5-1)16(13)11-17(14,15)16/h1-10H,11H2 |
InChI-Schlüssel |
OZYDLMWHHWHGMK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C23C14C5=CC=CC=C4C=C2C=CC=CC3=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl [(2Z)-4-fluoro-2-[(thiophene-2-carbonyl)imino]-1,3-benzothiazol-3(2H)-yl]acetate](/img/structure/B14155812.png)
![[2-(N-methylanilino)-2-oxoethyl] 3,4-dimethylbenzoate](/img/structure/B14155819.png)
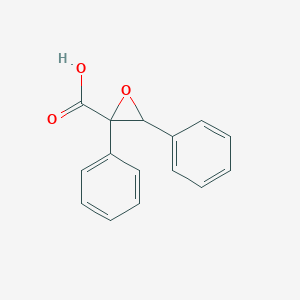
![N-(2,6-dimethylphenyl)-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B14155821.png)
![1-((Pyridin-4-YL)methyl)pyrido[2,3-B]quinoxalin-2(1H)-imine 5-oxide](/img/structure/B14155824.png)
![2,5,8,18,21,24-hexaoxa-12,30-dithia-14,28-diazapentacyclo[23.7.0.09,17.011,15.027,31]dotriaconta-1(25),9(17),10,13,15,26,28,31-octaene-13,29-diamine](/img/structure/B14155839.png)

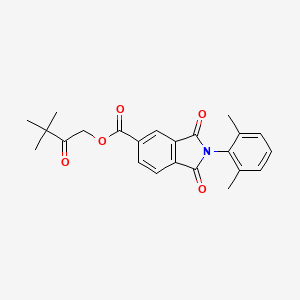
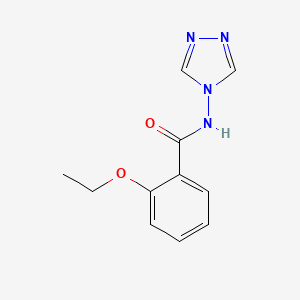
![1,2-Dihydro-7-methyl-5H-cyclopenta[cd]phenalen-5-one](/img/structure/B14155858.png)
![(Z)-3-[4-(4-chlorophenyl)phenyl]prop-2-enoic acid](/img/structure/B14155861.png)
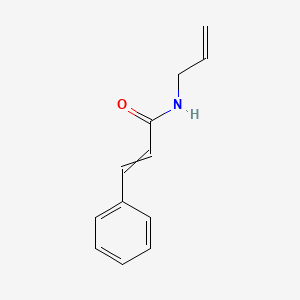
![N-(1-butyl-6-methoxypyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide](/img/structure/B14155871.png)
![2-Methyl-1-phenyl-1h-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14155883.png)
